2-Aminooxazole-4-carbonitrile

Vue d'ensemble

Description

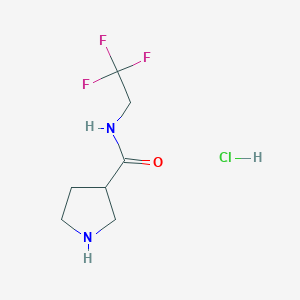

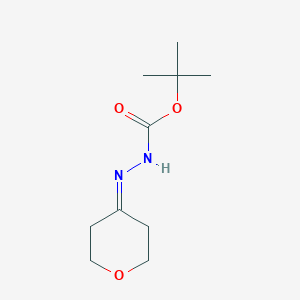

2-Aminooxazole-4-carbonitrile is a chemical compound with the molecular formula C4H3N3O . It is a heterocyclic compound that plays a significant role in medicinal chemistry .

Synthesis Analysis

A 2-substituted-5-aminooxazole-4-carbonitrile library has been synthesized and modified via microwave-mediated and flow chemistries . The synthesis of these compounds involves the use of 2-aminothiazoles as starting materials .Molecular Structure Analysis

The molecular structure of 2-Aminooxazole-4-carbonitrile consists of a five-membered aromatic ring of oxazole that contains atoms of nitrogen and oxygen . The molecular weight of this compound is 109.086 Da .Chemical Reactions Analysis

2-Aminooxazole-4-carbonitrile is a significant class of organic medicinal compounds utilized as a starting material for the synthesis of diverse range of heterocyclic analogues . These compounds exhibit potential applications in agricultural, biotechnology, medicinal, chemical, and material sciences .Physical And Chemical Properties Analysis

The boiling point of 2-Aminooxazole-4-carbonitrile is predicted to be 310.2±34.0 °C, and its density is predicted to be 1.39±0.1 g/cm3 . The compound is also predicted to have a pKa value of 0.74±0.10 .Applications De Recherche Scientifique

Chemical Synthesis and Modification

2-Aminooxazole-4-carbonitrile and its derivatives have been extensively used in chemical synthesis. A study highlights the synthesis of a 2-substituted-5-aminooxazole-4-carbonitrile library through microwave-mediated and flow chemistries. This approach emphasizes the structural diversity of the compounds, with one synthesized compound containing three distinct heterocycles attached to the central oxazole core. The versatility of these synthesized compounds is further exemplified by their interaction with cannabinoid receptors, showing potential in various biochemical applications (Spencer et al., 2012).

Photobiological Insights

2-Aminooxazole-4-carbonitrile is also pivotal in understanding photobiological mechanisms. A study using nonadiabatic photodynamics simulations reported that electron-driven proton transfer along water wires induces the formation of πσ*/S0 state crossing in microhydrated 2-aminooxazole molecules, providing an effective deactivation channel. This mechanism is considered to be common among heterocyclic compounds with low-lying πσ* states, contributing significantly to the understanding of the photostability of biological matter (Szabla et al., 2015).

Explosive Material Development

In the realm of material science, particularly in developing insensitive high explosives, 2-Aminooxazole-4-carbonitrile derivatives have shown promise. A study synthesizes tetrazolyl triazolotriazine, demonstrating its high density, thermal stability, and insensitivity to impact, friction, and electrical discharge. The calculated detonation pressure and velocity suggest its potential as a replacement for traditional high explosives, highlighting the compound's versatility and applicability in sensitive material applications (Snyder et al., 2017).

Anticancer Research

Notably, 2-Aminooxazole-4-carbonitrile derivatives have been studied for their anticancer properties. A series of synthesized 2-substituted 5-arylsulfonyl-1,3-oxazole-4-carbonitriles were evaluated for their in vitro anticancer activity against 60 cancer cell lines. The compounds displayed growth inhibitory and cytostatic activities at submicromolar concentrations, with high selectivity towards leukemia cell lines. This research opens pathways for developing new anticancer drugs using these derivatives as frameworks (Kachaeva et al., 2018).

Safety And Hazards

The safety and hazards associated with 2-Aminooxazole-4-carbonitrile include warnings for eye irritation, skin irritation, and specific target organ toxicity upon single exposure . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, wearing protective gloves/protective clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .

Orientations Futures

Oxazole and its derivatives, including 2-Aminooxazole-4-carbonitrile, play a very essential role in the area of medicinal chemistry . The information presented in the researches and advancement of chemistry and oxazole derivatives’ biological action will work as impetus for new views in the pursuit for rational design of more biologically active and minimum toxic derivatives of oxazoles as medicinal agents .

Propriétés

IUPAC Name |

2-amino-1,3-oxazole-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3N3O/c5-1-3-2-8-4(6)7-3/h2H,(H2,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQXSAKSTBAYJJW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(O1)N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

109.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Aminooxazole-4-carbonitrile | |

CAS RN |

1240598-27-9 | |

| Record name | 2-aminooxazole-4-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(Azetidin-3-yloxy)methyl]-1,3-thiazole](/img/structure/B1375423.png)

![2-Allyl-1-(6-(2-hydroxypropan-2-yl)pyridin-2-yl)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one](/img/structure/B1375424.png)